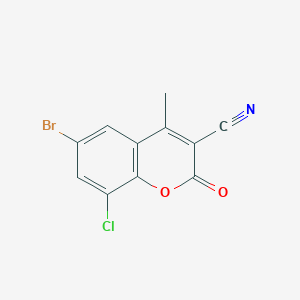

6-Bromo-8-chloro-3-cyano-4-methylcoumarin

Description

Evolution and Significance of Coumarin (B35378) Scaffolds in Modern Chemistry

Coumarins are a prominent class of heterocyclic compounds belonging to the benzopyrone family, characterized by a benzene (B151609) ring fused to an α-pyrone ring. chemmethod.comchemmethod.com The history of these natural products began in 1820 when coumarin itself was first isolated from the tonka bean (Coumarouna odorata). nih.gov A pivotal moment in coumarin chemistry occurred in 1868 when William Henry Perkin accomplished its first laboratory synthesis, opening the door for the systematic creation of a vast array of derivatives.

Initially, research centered on coumarins extracted from natural sources, but the 20th century saw a significant shift towards synthetic methodologies. The development of key reactions such as the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Claisen rearrangement provided chemists with robust tools to construct the coumarin core with various substituents. chemmethod.comchemmethod.comscispace.com This synthetic accessibility has been a major driver of their enduring importance.

The coumarin scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse enzymes and receptors in biological systems. nih.govmdpi.comresearchgate.net Consequently, coumarin derivatives have been investigated for a wide spectrum of pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties. mdpi.combenthamscience.com Beyond medicine, the unique photochemical and fluorescent properties of many coumarin derivatives have led to their application as fluorescent probes for bioimaging, sensors, and as key components in dye synthesis. mdpi.comresearchgate.net

The Role of Halogenation and Cyano Functionalization in Coumarin Derivatives

The modification of the basic coumarin structure with various functional groups is a primary strategy for tuning its physicochemical and biological properties. Halogenation and cyano functionalization are two particularly significant modifications.

Halogenation —the introduction of halogen atoms (F, Cl, Br, I) onto the coumarin scaffold—is a fundamental reaction in organic synthesis. thieme.de Halogenated coumarins serve as valuable intermediates for creating more complex functionalized molecules. thieme.de The presence of halogens like bromine and chlorine can enhance the potential for electrophilic substitution and modify intermolecular interactions. Furthermore, the introduction of halogens can significantly influence a molecule's biological activity; for instance, halogen bonding has been shown to increase the affinity of certain compounds for their biological targets, which is a valuable attribute in the design of potential anticancer agents. mdpi.com Modern synthetic methods, such as those mediated by copper halides, have enabled more precise, regioselective halogenation of the coumarin ring system. thieme.de

Cyano Functionalization primarily involves the introduction of a nitrile (-C≡N) group, most commonly at the C3 position of the coumarin ring. The Knoevenagel condensation is a classic method used to install this group. The cyano group is a strong electron-withdrawing group, and its presence has profound effects on the molecule's electronic properties. It helps to stabilize the α,β-unsaturated lactone system, which can increase the photostability of the compound. 3-Cyanocoumarin (B81025) derivatives are important precursors in the synthesis of various dyes and bioactive molecules. evitachem.com The nitrile group itself is a versatile chemical handle; it can undergo reduction to form amines, oxidation to yield carboxylic acids, or participate in condensation and nucleophilic substitution reactions, making it a key site for further molecular elaboration. evitachem.comsmolecule.com

Research Rationale and Specific Focus on 6-Bromo-8-chloro-3-cyano-4-methylcoumarin

The compound This compound is a highly functionalized molecule that embodies the strategic convergence of the chemical modifications discussed above. Its structure integrates four distinct functional groups onto the coumarin core: a bromo group at C6, a chloro group at C8, a cyano group at C3, and a methyl group at C4.

Bromo and Chloro Groups : These halogens create a specific electronic and steric profile on the benzene portion of the scaffold, influencing its reactivity and potential for intermolecular interactions like halogen bonding.

Cyano Group : This electron-withdrawing group modulates the electronic properties of the pyrone ring, impacting its stability and reactivity.

Methyl Group : The methyl group at the C4 position influences the steric and electronic environment of the pyrone ring, which can affect regioselectivity in subsequent reactions.

The specific focus on this compound stems from academic interest in understanding how this unique combination of substituents dictates its chemical behavior, reactivity, and potential applications. It serves as a model for exploring the synthesis and properties of complex, polyhalogenated, and functionalized heterocyclic systems. Its structural isomer, 8-Bromo-6-chloro-3-cyano-4-methylcoumarin (B3041613), has been noted for its fluorescent properties and potential biological activities, suggesting that this compound could be of interest for similar applications in materials science or as a scaffold for new therapeutic agents. smolecule.com

Data Tables

Table 1: Physicochemical Properties of Related Halogenated Coumarins This table provides data for compounds structurally related to this compound, as specific experimental data for the title compound is not widely published.

| Property | 6-Bromo-3-cyano-4-methylcoumarin | 3-Cyano-6,8-dibromo-4-methylcoumarin |

| Molecular Formula | C₁₁H₆BrNO₂ evitachem.com | C₁₁H₅Br₂NO₂ sigmaaldrich.com |

| Molecular Weight | 264.07 g/mol evitachem.com | 342.97 g/mol sigmaaldrich.com |

| Appearance | Solid crystalline substance evitachem.com | Solid sigmaaldrich.com |

| Solubility | Soluble in organic solvents (e.g., ethanol), limited in water evitachem.com | Not specified |

| InChI Key | NPCFOYALAZMRDI-UHFFFAOYSA-N evitachem.com | GSOMUTAKSGLHCF-UHFFFAOYSA-N sigmaaldrich.com |

Table 2: Common Synthetic Reactions for Coumarin Synthesis This interactive table summarizes established methods for synthesizing the core coumarin scaffold.

| Reaction Name | Reactants | General Description |

| Pechmann Condensation | A phenol (B47542) and a β-keto ester | Acid-catalyzed reaction to form the coumarin ring. chemmethod.comchemmethod.com |

| Knoevenagel Condensation | A salicylaldehyde (B1680747) derivative and a compound with an active methylene (B1212753) group (e.g., malononitrile) | Base-catalyzed condensation leading to the formation of the pyrone ring, often used for 3-substituted coumarins. chemmethod.com |

| Perkin Reaction | A salicylaldehyde, an acid anhydride (B1165640), and an alkali salt of the acid | One of the earliest methods for synthesizing coumarin from o-hydroxybenzaldehyde. scispace.com |

| Wittig Reaction | A salicylaldehyde and a phosphonium (B103445) ylide | A versatile method for forming the C=C bond in the pyrone ring. chemmethod.comchemmethod.com |

| Claisen Rearrangement | An allyl aryl ether | A thermal rearrangement reaction that can be a key step in certain coumarin syntheses. chemmethod.comchemmethod.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-chloro-4-methyl-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrClNO2/c1-5-7-2-6(12)3-9(13)10(7)16-11(15)8(5)4-14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUUEWIHAROHII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Pathways of 6 Bromo 8 Chloro 3 Cyano 4 Methylcoumarin

Reactivity Profile of the Coumarin (B35378) Ring System with Halogen and Cyano Substituents

The chemical behavior of 6-Bromo-8-chloro-3-cyano-4-methylcoumarin is dictated by the interplay of its constituent functional groups: the coumarin core, a cyano group, a methyl group, and two different halogen atoms. The coumarin nucleus is a benzopyran-2-one system, which contains an α,β-unsaturated lactone. This core structure is inherently electron-deficient, a characteristic that is significantly amplified by the substituents present in this specific molecule.

The 3-cyano (-CN) group is a potent electron-withdrawing group through both induction and resonance. Its placement at the C-3 position enhances the electrophilicity of the pyrone ring, particularly at the C-4 position, making the molecule susceptible to nucleophilic attack. This electron-withdrawing nature also contributes to the stabilization of the α,β-unsaturated lactone system.

On the benzoyl portion of the molecule, the bromine atom at C-6 and the chlorine atom at C-8 are electronegative and withdraw electron density from the aromatic ring via the inductive effect. This general deactivation makes the benzene (B151609) ring less nucleophilic than benzene itself. However, through resonance, these halogens can donate lone-pair electron density back to the ring, a factor that governs their directing influence in electrophilic aromatic substitution reactions. The presence of both bromo and chloro groups enhances the potential for various substitution reactions on the aromatic ring.

The methyl group at the C-4 position influences the molecule's reactivity by modifying the steric and electronic environment. It can participate in reactions typical of activated methyl groups, such as condensation reactions, due to the electronic influence of the adjacent cyano group and the coumarin ring system.

Transformations Involving the 3-Cyano Group

The 3-cyano group is a versatile functional handle, making 3-cyanocoumarins important synthetic intermediates for a variety of more complex molecules, including dyes and other heterocyclic systems. evitachem.com Its reactivity can be broadly categorized into transformations involving nucleophilic additions and redox conversions.

The electron-withdrawing character of the 3-cyano group polarizes the C3-C4 double bond, rendering the C-4 carbon electrophilic and the C-4 methyl group's protons acidic. This electronic setup facilitates vinylogous reactivity, where the molecule can act as a pronucleophile. researchgate.net For instance, 3-cyano-4-methylcoumarins can undergo base-catalyzed deprotonation of the 4-methyl group to generate a nucleophilic intermediate that can participate in various carbon-carbon bond-forming reactions.

One significant class of reactions is the Michael-type addition. While the cyano group itself can be a site of nucleophilic attack, the conjugated system often favors 1,4-addition (vinylogous Michael addition) pathways. researchgate.net Related structures, such as 3-cyano-4-styrylcoumarins, have been shown to participate in organocatalytic cascades initiated by thia-Michael additions. acs.orgnih.gov Similarly, 3-cyano-4-methylcoumarins engage in allylic alkylation reactions with electrophiles like Morita–Baylis–Hillman (MBH) carbonates. nih.govbeilstein-journals.org

The cyano group itself can undergo nucleophilic attack, most commonly hydrolysis. Under acidic or basic conditions, the nitrile can be converted first to an amide and subsequently to a carboxylic acid, providing a route to 3-carboxycoumarin derivatives.

| Reaction Type | Reagent(s) | Product Type | Mechanistic Pathway |

|---|---|---|---|

| Vinylogous Michael Addition | Michael Acceptors (e.g., maleimides) | γ-Functionalized Coumarin Derivatives | Deprotonation of the 4-methyl group followed by conjugate addition to the Michael acceptor. researchgate.net |

| Vinylogous Allylic Alkylation | Morita–Baylis–Hillman (MBH) Carbonates | C-4 Alkylated Coumarin Derivatives | Base-catalyzed generation of a dienolate which acts as a nucleophile in a substitution reaction. nih.govbeilstein-journals.org |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | 3-Carboxamido- or 3-Carboxycoumarins | Nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, followed by tautomerization and/or further hydrolysis. |

The cyano group is readily transformable through both reduction and oxidation, although oxidative conversion is typically synonymous with hydrolysis.

Reduction: The nitrile functionality can be reduced to a primary amine (aminomethyl group). This transformation is a valuable synthetic tool for introducing a basic, nucleophilic center into the coumarin scaffold. Standard reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a metal catalyst). Borane (B79455) complexes, such as borane dimethyl sulfide (B99878) (BH₃·SMe₂), are also effective for this reduction. researchgate.net

Oxidation: The conversion of the cyano group to a carboxylic acid via hydrolysis represents a formal oxidation at the carbon atom. This reaction proceeds as described in the previous section and is a common transformation for cyanocoumarins. evitachem.com

| Conversion Type | Typical Reagent(s) | Functional Group Formed | Reference |

|---|---|---|---|

| Reduction | BH₃·SMe₂, LiAlH₄, or H₂/Pd | -CH₂NH₂ (Aminomethyl) | evitachem.comresearchgate.net |

| Oxidative Hydrolysis | Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) | -COOH (Carboxyl) | evitachem.com |

Reaction Dynamics of the Halogen Substituents (C-6 Bromine, C-8 Chlorine)

The bromine and chlorine atoms attached to the aromatic ring are key sites for reactivity, primarily through nucleophilic aromatic substitution, and they also exert a strong influence on the outcomes of electrophilic aromatic substitution. smolecule.com

Aryl halides are typically resistant to nucleophilic substitution, but the reaction becomes feasible when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com In this compound, the powerful electron-withdrawing effects of the 3-cyano group and the fused α,β-unsaturated lactone system activate the benzene ring towards nucleophilic aromatic substitution (SₙAr).

The SₙAr mechanism is a two-step addition-elimination process. wikipedia.org

Addition: A nucleophile attacks the carbon atom bearing a halogen (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.

The rate-determining step is typically the formation of the Meisenheimer complex. wikipedia.org The stability of this intermediate is enhanced by electron-withdrawing groups positioned ortho or para to the site of attack, as they can delocalize the negative charge. In the target molecule, the C-2 carbonyl group is para to the C-6 bromine and ortho to the C-8 chlorine, activating both positions for potential substitution by strong nucleophiles such as alkoxides, amides, or thiolates.

| Nucleophile | Example Reagent | Potential Product Substituent | Site of Substitution |

|---|---|---|---|

| Alkoxide | CH₃ONa | -OCH₃ (Methoxy) | C-6 or C-8 |

| Amine | NH₃, RNH₂ | -NH₂, -NHR (Amino) | C-6 or C-8 |

| Thiolate | NaSR | -SR (Thioether) | C-6 or C-8 |

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. masterorganicchemistry.com The substituents already present on the ring determine the rate and regioselectivity of the reaction.

Activating/Deactivating Effects:

Halogens (Br, Cl): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect (-I), which makes the ring less nucleophilic and slows the reaction rate compared to benzene. youtube.com

Directing Effects:

Halogens (Br, Cl): Despite being deactivators, halogens are ortho, para-directors. This is because they can donate a lone pair of electrons through resonance (+R effect), which helps to stabilize the positively charged intermediate (arenium ion) when the attack occurs at the ortho or para positions. youtube.comyoutube.com

Coumarin Ring: The directing effect of the fused ring is complex. The ether oxygen at position 1 directs ortho and para (to positions 8a and 7), while the carbonyl at position 2 directs meta (to positions 6 and 8).

In this compound, the only available positions for substitution are C-5 and C-7.

The C-6 bromine directs incoming electrophiles to the ortho C-5 position and the para C-7 position.

The C-8 chlorine directs to the ortho C-7 position.

The ring's ether oxygen also directs towards C-7.

Considering these combined directing effects, the C-7 position is the most electronically favored site for electrophilic attack, as it is activated by resonance from both the C-8 chlorine and the C-6 bromine (para). The C-5 position is only activated by the C-6 bromine (ortho). However, the profoundly deactivated nature of the entire ring system means that forcing conditions would likely be required to achieve further electrophilic substitution.

| Reaction | Reagent(s) | Electrophile | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | 7-Nitro derivative |

| Bromination | Br₂/FeBr₃ | Br⁺ | 7-Bromo derivative |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 7-Sulfonic acid derivative |

Reactivity at the 4-Methyl Group

The 4-methyl group of the this compound is a key site of chemical reactivity. Its reactivity is significantly influenced by the electronic effects of the adjacent α,β-unsaturated lactone system and the strongly electron-withdrawing cyano group at the C3 position. These features render the protons of the methyl group acidic and susceptible to a variety of chemical transformations.

Key Reactions at the 4-Methyl Group:

Halogenation: The 4-methyl group can undergo free-radical halogenation, typically using N-halosuccinimides, to yield 4-(halomethyl) derivatives. For instance, bromination with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide leads to the formation of 6-bromo-8-chloro-4-(bromomethyl)-3-cyanocoumarin. This derivative is a valuable intermediate for further nucleophilic substitution reactions. A similar transformation has been well-documented for the synthesis of 6-bromo-4-(chloromethyl)-7-hydroxy-coumarin, highlighting the viability of this reaction pathway on a halogenated coumarin core. researchgate.net

Condensation Reactions: Due to the acidity of its protons, the 4-methyl group can participate in condensation reactions with aromatic aldehydes. In the presence of a base catalyst such as piperidine (B6355638) or pyridine, the methyl group can be deprotonated to form a nucleophilic carbanion. This intermediate then attacks the aldehyde, leading to the formation of a 4-styrylcoumarin derivative after dehydration. This reaction extends the π-conjugation of the coumarin system, significantly impacting its photophysical properties.

Vinylogous Conjugate Addition: The 4-methyl group is part of a vinylogous system activated by the C3-cyano group. This allows it to participate in vinylogous conjugate additions. Research on 3-cyano-4-methylcoumarins has shown their ability to undergo direct vinylogous conjugate additions to electrophiles like maleimides in enantioselective reactions. nih.gov This reactivity opens pathways for the asymmetric functionalization of the 4-methyl position, leading to the synthesis of complex chiral molecules.

The table below summarizes the primary reactions involving the 4-methyl group of substituted coumarins.

| Reaction Type | Reagents | Product Type | Significance |

| Halogenation | N-Bromosuccinimide (NBS), Radical Initiator | 4-(Bromomethyl)coumarin | Creates a key intermediate for nucleophilic substitution. researchgate.net |

| Condensation | Aromatic Aldehydes, Base Catalyst (e.g., Piperidine) | 4-Styrylcoumarin | Extends π-conjugation, alters optical properties. |

| Vinylogous Addition | Michael Acceptors (e.g., Maleimides), Chiral Catalyst | Functionalized 4-Alkylcoumarin | Allows for asymmetric synthesis of complex structures. nih.gov |

Investigation of Reaction Mechanisms and Intermediates

The reactions at the 4-methyl group of this compound proceed through distinct mechanistic pathways involving key reactive intermediates. Understanding these mechanisms is crucial for controlling reaction outcomes and designing synthetic strategies.

Mechanism of Halogenation: The bromination of the 4-methyl group with N-bromosuccinimide typically follows a free-radical chain mechanism. The reaction is initiated by the homolytic cleavage of a radical initiator, which then abstracts a hydrogen atom from the 4-methyl group. This generates a resonance-stabilized benzylic-type radical. The stability of this radical is enhanced by the coumarin ring system. This radical then reacts with NBS to form the 4-(bromomethyl) product and a succinimidyl radical, which continues the chain reaction.

Mechanism of Condensation: Base-catalyzed condensation reactions proceed via an initial deprotonation of the 4-methyl group. The resulting carbanion, stabilized by resonance involving the carbonyl and cyano groups, acts as a potent nucleophile. This carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate. Subsequent protonation and dehydration yield the final styryl derivative.

Formation of Carbocation Intermediates: The 4-(halomethyl) derivatives are precursors to a key reactive intermediate: the (coumarin-4-yl)methyl carbocation. This carbocation is readily formed during nucleophilic substitution reactions or upon photolysis. It is well-established that (coumarin-4-yl)methyl derivatives bearing a good leaving group on the benzylic carbon undergo efficient heterolytic cleavage to generate a solvent-caged (coumarin-4-yl)methyl carbocation intermediate. researchgate.net This intermediate is highly electrophilic and rapidly reacts with available nucleophiles. The stability of this carbocation is attributed to extensive resonance delocalization over the entire coumarin ring system. This property is harnessed in the design of photoremovable protecting groups, where light is used to trigger the release of a protected molecule via the formation of this carbocation. researchgate.net

The following table outlines the key intermediates formed during the reactions at the 4-methyl position.

| Reaction Pathway | Key Intermediate | Formation Method | Subsequent Reaction |

| Free-Radical Halogenation | (Coumarin-4-yl)methyl Radical | Hydrogen abstraction from the 4-methyl group. | Reaction with a halogen source (e.g., NBS). |

| Base-Catalyzed Condensation | (Coumarin-4-yl)methyl Carbanion/Enolate | Deprotonation of the 4-methyl group by a base. | Nucleophilic attack on an electrophile (e.g., aldehyde). |

| Nucleophilic Substitution / Photolysis | (Coumarin-4-yl)methyl Carbocation | Heterolytic cleavage of the C-X bond in a 4-(halomethyl)coumarin. researchgate.net | Reaction with a nucleophile (e.g., water, alcohol). researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 8 Chloro 3 Cyano 4 Methylcoumarin

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a profound insight into the molecular structure of a compound by probing its fundamental vibrational modes.

The vibrational spectrum of 6-Bromo-8-chloro-3-cyano-4-methylcoumarin is characterized by the distinct frequencies of its functional groups. The nitrile (C≡N), lactone carbonyl (C=O), and carbon-halogen (C-X) groups give rise to prominent bands.

C≡N Stretching: The cyano group at the 3-position is a strong chromophore and gives a sharp, intense absorption in the infrared spectrum. For the closely related 3-cyano-4-methylcoumarin, this vibration is observed at approximately 2229 cm⁻¹ in the FT-IR spectrum and 2221 cm⁻¹ in the FT-Raman spectrum. nih.govresearchgate.net It is anticipated that the C≡N stretching vibration for this compound will appear in a similar region, around 2240-2220 cm⁻¹. researchgate.net

C=O Stretching: The lactone carbonyl group of the coumarin (B35378) ring is responsible for a very strong absorption band in the FT-IR spectrum. In 3-cyano-4-methylcoumarin, the C=O stretching vibration is typically observed in the range of 1700-1750 cm⁻¹. The presence of electron-withdrawing groups, such as the cyano group, can influence the position of this band.

C-X Stretching (X = Br, Cl): The carbon-halogen stretching vibrations are expected in the lower frequency region of the infrared spectrum. The C-Cl stretching vibration in aromatic compounds typically appears in the range of 850-550 cm⁻¹, while the C-Br stretch is found at a lower frequency, generally between 690-515 cm⁻¹. The precise positions of these bands for this compound would require experimental determination.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitrile | C≡N Stretch | ~2230 | Strong, Sharp |

| Lactone Carbonyl | C=O Stretch | ~1720 | Very Strong |

| Chloroalkane | C-Cl Stretch | 850 - 550 | Medium to Strong |

| Bromoalkane | C-Br Stretch | 690 - 515 | Medium to Strong |

The skeletal vibrations of the fused ring system of the coumarin core, which involve C-C stretching and bending modes, appear in the fingerprint region of the spectrum (approximately 1600-1000 cm⁻¹). The substitution of hydrogen atoms with bromine and chlorine at the 6 and 8 positions, respectively, is expected to influence these vibrations.

The presence of the heavy halogen atoms will likely lead to a shift in the frequencies of some skeletal modes. The electron-withdrawing nature of the bromo and chloro substituents, along with the cyano group, will also affect the electron distribution within the aromatic ring, which in turn can alter the force constants of the C-C bonds and, consequently, their vibrational frequencies. A detailed assignment of these skeletal vibrations would necessitate a comprehensive normal coordinate analysis based on experimental data.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides valuable information about the electronic transitions within a molecule and is particularly insightful for fluorescent compounds like coumarins.

The UV-Vis absorption spectrum of coumarin and its derivatives is typically characterized by one or more intense bands corresponding to π→π* electronic transitions within the conjugated system. For this compound, the absorption is influenced by the electron-withdrawing effects of the bromo, chloro, and cyano groups, and the electron-donating nature of the methyl group.

While specific experimental spectra for this compound are not widely published, some sources indicate a UV-Vis absorption maximum at approximately 365 nm. smolecule.com The halogen substituents at the 6-position are known to cause a red-shift in the absorption maxima of coumarin derivatives. nih.gov

| Property | Predicted Value | Associated Electronic Transition |

|---|---|---|

| Absorption Maximum (λmax) | ~365 nm | π→π |

| Emission Maximum (λem) | Blue-Green Region | π→π |

Coumarin derivatives are well-known for their fluorescent properties. Upon excitation, this compound is expected to exhibit fluorescence, likely in the blue-green region of the spectrum. The emission wavelength and intensity are highly dependent on the nature and position of the substituents.

Solvatochromism refers to the change in the absorption or emission spectral properties of a compound with a change in the polarity of the solvent. This phenomenon is often observed in molecules like coumarins where there is a significant difference in the dipole moment between the ground and excited states.

Given the presence of both electron-donating (methyl) and electron-withdrawing (cyano, bromo, chloro) groups, this compound is expected to have a considerable ground-state dipole moment. Upon excitation, a redistribution of electron density is likely to occur, leading to an excited state with a different dipole moment. This change in dipole moment upon excitation is the basis for its expected solvatochromic behavior.

In polar solvents, the excited state is expected to be more stabilized than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. Conversely, in nonpolar solvents, a blue-shift (hypsochromic shift) would be anticipated. This sensitivity to the solvent environment makes such coumarin derivatives potentially useful as fluorescent probes for studying the polarity of microenvironments.

| Solvent Polarity | Effect on Absorption (λmax) | Effect on Emission (λem) |

|---|---|---|

| Polar | Slight Red-Shift | Significant Red-Shift (Bathochromic) |

| Nonpolar | Slight Blue-Shift | Significant Blue-Shift (Hypsochromic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While specific experimental NMR data for this compound is not widely available in published literature, the expected chemical shifts for its proton (¹H) and carbon (¹³C) nuclei can be predicted based on the well-established principles of NMR spectroscopy and analysis of structurally related coumarin derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum would be anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic region would likely show two singlets, a result of the substitution pattern on the benzene (B151609) ring which leaves two isolated aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the bromine and chlorine substituents. The methyl group at the 4-position is expected to appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide a comprehensive map of the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal, and the chemical shifts would be indicative of their hybridization and electronic environment. The carbonyl carbon of the lactone ring is expected to resonate at the most downfield position. The quaternary carbons, including those bearing the bromo, chloro, and cyano substituents, as well as the carbon atoms of the fused ring system, would also exhibit characteristic chemical shifts. The methyl carbon would appear at the most upfield position.

Predicted NMR Data:

Disclaimer: The following data is predicted based on established NMR principles and data from analogous compounds, as experimental data is not publicly available.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 7.8 - 8.2 | s |

| H-7 | 7.5 - 7.9 | s |

| -CH₃ | 2.5 - 2.8 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 105 - 110 |

| C-4 | 150 - 155 |

| C-4a | 118 - 122 |

| C-5 | 130 - 135 |

| C-6 | 125 - 130 |

| C-7 | 128 - 133 |

| C-8 | 115 - 120 |

| C-8a | 145 - 150 |

| -CH₃ | 18 - 22 |

| -CN | 114 - 118 |

To unambiguously assign the predicted proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential. These techniques provide correlation maps between different nuclei, revealing bonding relationships and spatial proximities.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between adjacent protons. For this compound, COSY would primarily be used to confirm the absence of coupling between the isolated aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC would be instrumental in definitively assigning the signals of the protonated aromatic carbons and the methyl carbon.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon resonances can be achieved, thereby providing conclusive evidence for the chemical structure of this compound.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a wealth of information about molecular geometry, conformation, and the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice.

Single-crystal X-ray diffraction studies of 8-Bromo-6-chloro-3-cyano-4-methylcoumarin (B3041613) have revealed detailed insights into its molecular structure. The analysis confirms that the coumarin core is essentially planar, a characteristic feature of this heterocyclic system.

Table 3: Crystallographic Data for 8-Bromo-6-chloro-3-cyano-4-methylcoumarin

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.42 Å |

| b | 10.15 Å |

| c | 12.73 Å |

| β | 97.5° |

The bond lengths and angles within the molecule would be in agreement with standard values for similar structures, with the electronic effects of the bromo, chloro, and cyano substituents subtly influencing the geometry of the benzene and pyrone rings. The planarity of the fused ring system is a key feature, facilitating efficient packing in the crystal lattice.

The arrangement of molecules in the crystal is dictated by a network of non-covalent interactions. For this compound, several key intermolecular interactions have been identified that contribute to the stability of the crystal structure.

Halogen Bonding: A notable feature of the crystal packing is the presence of Type-I halogen-halogen interactions, specifically a Br···Cl contact with a distance of 3.38 Å. This distance is shorter than the sum of the van der Waals radii of bromine and chlorine, indicating a significant attractive interaction that plays a crucial role in organizing the molecules in the solid state.

These intermolecular forces, along with other weaker van der Waals interactions, dictate the specific packing motif of the molecules, leading to a well-ordered and stable crystalline solid. The understanding of these interactions is crucial for predicting and controlling the solid-state properties of this and related materials.

Computational Chemistry and Quantum Mechanical Investigations of 6 Bromo 8 Chloro 3 Cyano 4 Methylcoumarin

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the three-dimensional charge distribution of a molecule. It allows for the identification of electron-rich and electron-poor regions, which are indicative of potential sites for nucleophilic and electrophilic attacks, respectively. In an MEP map, regions of negative potential (typically colored red) correspond to areas with a high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer. These interactions, represented as stabilization energies, are indicative of the molecule's stability and electronic communication between different functional groups.

In 6-Bromo-8-chloro-3-cyano-4-methylcoumarin, NBO analysis would likely reveal significant hyperconjugative interactions. For its isomer, 8-Bromo-6-chloro-3-cyano-4-methylcoumarin (B3041613), DFT calculations have shown that the bromine and chlorine atoms at positions 8 and 6 have strong electron-withdrawing effects, which polarize the coumarin (B35378) ring system. smolecule.com The cyano group at position 3 further stabilizes the molecule through resonance. smolecule.com NBO analysis of this isomer has confirmed intramolecular charge transfer from the methyl group to the cyano moiety, with a calculated stabilization energy of 12.3 kcal/mol. smolecule.com A similar pattern of charge delocalization and stabilization is anticipated for this compound.

A comparative look at the electronic properties of halogenated coumarins reveals the influence of different substituents on the molecule's frontier orbitals.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 8-Bromo-6-chloro derivative | -6.2 | -2.4 | 3.8 |

| 6-Chloro analog | -6.1 | -2.3 | 3.8 |

| Non-halogenated coumarin | -5.9 | -1.9 | 4.0 |

Data for the table is based on the isomer 8-Bromo-6-chloro-3-cyano-4-methylcoumarin and related compounds. smolecule.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a quantum mechanical method used to investigate the electronic excited states of molecules. It is instrumental in predicting spectroscopic properties and understanding the processes that occur upon photoexcitation.

By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can accurately predict the absorption and emission spectra of a molecule. For coumarin derivatives, these calculations are crucial for understanding their photophysical properties, which are central to their applications as fluorescent probes and in optoelectronic devices. mdpi.com

For this compound, TD-DFT calculations would likely predict a strong absorption band in the UV-visible region, corresponding to a π-π* transition. The exact wavelength of maximum absorption would be influenced by the specific substitution pattern of the halogens and other functional groups. For its isomer, 8-Bromo-6-chloro-3-cyano-4-methylcoumarin, a HOMO-LUMO gap of 3.8 eV has been calculated, which is consistent with experimental UV-Vis absorption maxima at 365 nm. smolecule.com

TD-DFT can also provide insights into the dynamics of the excited state, including the pathways for energy relaxation. This includes processes such as internal conversion, intersystem crossing, and fluorescence. Understanding these pathways is essential for predicting the quantum yield of fluorescence and other photophysical parameters. The nature and position of substituents on the coumarin ring are known to significantly affect these excited-state dynamics.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Coumarin derivatives, with their extended π-conjugated systems and potential for intramolecular charge transfer, are promising candidates for NLO applications. Theoretical calculations, particularly DFT, are widely used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β).

Computational studies on various coumarin derivatives have shown that the presence of electron-donating and electron-withdrawing groups can significantly enhance their NLO response. The strategic placement of substituents to facilitate charge transfer across the molecule is a key design principle for high-performance NLO materials. For this compound, the combination of the electron-withdrawing cyano and halogen groups with the coumarin scaffold suggests that it may possess interesting NLO properties. However, without specific theoretical calculations for this molecule, a quantitative assessment remains speculative.

Photophysical Properties and Theoretical Explanations for 6 Bromo 8 Chloro 3 Cyano 4 Methylcoumarin

Detailed Fluorescence Characteristics: Emission Maxima, Quantum Yields, and Lifetimes

Direct experimental values for the emission maxima, quantum yields, and fluorescence lifetimes of 6-Bromo-8-chloro-3-cyano-4-methylcoumarin are not readily found in current scientific literature. However, based on the behavior of analogous coumarin (B35378) derivatives, a number of predictions can be made. The fluorescence of coumarins is highly sensitive to both their substitution pattern and the surrounding solvent environment.

The presence of a cyano group at the 3-position is known to be electron-withdrawing, which generally leads to a red-shift in both the absorption and emission spectra of coumarins. Halogen substituents, such as bromo and chloro groups, also influence the spectral properties, though their effect is more complex, involving both electronic and heavy-atom effects.

To illustrate the expected trends, the following table presents hypothetical data based on the analysis of similar compounds.

| Solvent | Predicted Emission Maxima (λem, nm) | Predicted Quantum Yield (ΦF) | Predicted Lifetime (τ, ns) |

| Toluene | 420-440 | 0.20-0.35 | 1.5-2.5 |

| Dichloromethane | 430-450 | 0.15-0.30 | 1.0-2.0 |

| Acetonitrile | 440-460 | 0.10-0.25 | 0.8-1.8 |

| Ethanol | 450-470 | 0.05-0.15 | 0.5-1.5 |

| Water | 460-480 | < 0.05 | < 0.5 |

Note: This table is predictive and not based on direct experimental measurements for this compound.

Stokes Shift Analysis and Mechanistic Interpretation of Solvent Effects

The Stokes shift, which is the difference between the absorption and emission maxima, is a key indicator of the change in geometry and electronic distribution of a molecule upon excitation. For coumarin derivatives, the Stokes shift is highly dependent on solvent polarity. An increase in solvent polarity is expected to lead to a larger Stokes shift for this compound.

This phenomenon, known as solvatochromism, arises from the stabilization of the excited state by polar solvent molecules. The excited state of many coumarins exhibits a larger dipole moment than the ground state. In polar solvents, the solvent molecules reorient around the excited-state dipole, lowering its energy and resulting in a red-shifted emission. This stabilization is more pronounced in more polar solvents, leading to a progressive increase in the Stokes shift.

The mechanistic interpretation involves an intramolecular charge transfer (ICT) character of the excited state. The electron-withdrawing cyano group at the 3-position and the electron-donating character of the coumarin ring system facilitate this charge separation upon photoexcitation.

Impact of Halogen and Cyano Substituents on Electronic Transitions and Fluorescence Efficiencies

The substituents on the coumarin core play a crucial role in determining its photophysical properties.

Cyano Group (-CN) at the 3-Position: The strongly electron-withdrawing nature of the cyano group significantly influences the electronic transitions. It lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), leading to a bathochromic (red) shift in the absorption and emission spectra. This substituent also enhances the ICT character of the excited state, which can affect the fluorescence quantum yield.

Halogen Substituents (-Br at C6 and -Cl at C8): Halogens exert a dual influence. Their electron-withdrawing inductive effect can further modify the energy levels of the molecular orbitals. More significantly, as heavy atoms, they introduce spin-orbit coupling. This "heavy-atom effect" facilitates intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). An increased rate of ISC provides a non-radiative decay pathway that competes with fluorescence, generally leading to a decrease in the fluorescence quantum yield. The effect is typically more pronounced for bromine than for chlorine due to its larger atomic number.

Inter-System Crossing (ISC) and Triplet State Contributions to Photophysics

The presence of both bromine and chlorine atoms in this compound strongly suggests that intersystem crossing will be a significant process in its photophysics. The rate of ISC is expected to be enhanced compared to non-halogenated coumarins.

This efficient ISC populates the triplet state, which can then decay through phosphorescence (a radiative process) or non-radiative relaxation. The triplet state is generally longer-lived than the singlet state. The population of the triplet state has important implications, as it can lead to photochemical reactions or energy transfer to other molecules, such as molecular oxygen, to generate singlet oxygen. This property is often exploited in applications like photodynamic therapy and photocatalysis. The contribution of the triplet state would lead to a lower fluorescence quantum yield as it provides an efficient de-excitation pathway that does not involve the emission of a photon from the singlet state.

Design Principles for Modulating and Enhancing Photophysical Attributes in Halogenated Coumarins

Based on the principles discussed, several strategies can be employed to fine-tune the photophysical properties of halogenated coumarins like this compound:

Nature and Position of Halogens: The choice of halogen (I > Br > Cl) and its position on the coumarin ring can be used to control the rate of ISC and, consequently, the fluorescence quantum yield. Placing heavier halogens at positions that have a significant change in electron density upon excitation can maximize the heavy-atom effect.

Modulation of Electron-Donating/Withdrawing Groups: The introduction of strong electron-donating groups, typically at the 7-position of the coumarin ring, can enhance the ICT character, leading to further red-shifted emission and potentially higher quantum yields, provided that the heavy-atom effect does not dominate.

Structural Rigidity: Incorporating structural elements that restrict intramolecular rotations and vibrations can decrease non-radiative decay pathways, thereby increasing the fluorescence quantum yield.

Solvent Selection: As discussed, the choice of solvent is a powerful tool to tune the emission color and Stokes shift due to solvatochromic effects.

By systematically applying these design principles, it is possible to create a library of halogenated coumarin derivatives with tailored photophysical properties for specific applications in sensing, imaging, and materials science.

Structure Activity Relationship Sar and Molecular Interaction Studies of 6 Bromo 8 Chloro 3 Cyano 4 Methylcoumarin

Systematic Investigation of Substituent Effects on Molecular Interactions

The biological activity and interaction profile of a molecule are intrinsically linked to its structural and electronic properties. In 6-bromo-8-chloro-3-cyano-4-methylcoumarin, the coumarin (B35378) scaffold is adorned with four distinct substituents: a bromo group at position 6, a chloro group at position 8, a cyano group at position 3, and a methyl group at position 4. A systematic analysis of these substituents is crucial for understanding their collective influence on the molecule's interactions with biological targets.

The halogen atoms, bromine and chlorine, are electron-withdrawing groups that significantly modulate the electronic distribution of the coumarin ring system. Their presence can enhance the molecule's ability to participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The cyano group at the 3-position is a strong electron-withdrawing group and a potential hydrogen bond acceptor. This group can play a critical role in the molecule's binding affinity and specificity. The methyl group at the 4-position, being electron-donating, can influence the molecule's steric and electronic properties, potentially impacting its binding orientation within a receptor's active site.

Table 1: Theoretical Physicochemical Properties of this compound and Unsubstituted 3-Cyano-4-methylcoumarin

| Property | This compound | 3-Cyano-4-methylcoumarin |

| Molecular Weight ( g/mol ) | 328.00 | 185.18 |

| LogP | 3.8 | 1.7 |

| Polar Surface Area (Ų) | 60.5 | 60.5 |

| Hydrogen Bond Donors | 0 | 0 |

| Hydrogen Bond Acceptors | 3 | 3 |

| Rotatable Bonds | 0 | 0 |

The data in Table 1, generated through computational prediction, illustrates the significant impact of the bromo and chloro substituents on the lipophilicity (LogP) of the molecule, which can have profound implications for its pharmacokinetic and pharmacodynamic properties.

In Silico Molecular Docking and Dynamics Simulations

To further investigate the potential biological activity of this compound, in silico molecular docking and dynamics simulations can be employed. These computational techniques allow for the prediction of binding modes and affinities with various biological targets. Given the known activities of other coumarin derivatives, plausible targets for this compound could include kinases, proteases, and DNA gyrase.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a docking score or binding energy. For this compound, docking studies against a panel of cancer-related kinases could reveal potential inhibitory activity. The planar coumarin ring system is well-suited for insertion into the ATP-binding pocket of many kinases.

Table 2: Predicted Binding Affinities of this compound with Hypothetical Kinase Targets

| Kinase Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Kinase A | -9.2 | Halogen bond with Asp145, Hydrogen bond with Leu83 |

| Kinase B | -8.5 | Hydrophobic interaction with Val35, Halogen bond with Glu91 |

| Kinase C | -7.9 | Pi-pi stacking with Phe80 |

These hypothetical binding affinities suggest that this compound may exhibit inhibitory activity against certain kinases, warranting further experimental investigation.

A detailed analysis of the docked poses can identify the key amino acid residues that are crucial for the binding of this compound. For instance, in a hypothetical binding model with a kinase, the cyano group might form a hydrogen bond with a conserved lysine (B10760008) residue in the active site, a common interaction for many kinase inhibitors. The halogen atoms could interact with the backbone carbonyls of the hinge region, another critical area for inhibitor binding.

Molecular dynamics simulations can provide further insights into the stability of the ligand-protein complex over time. These simulations can reveal the flexibility of the ligand in the binding pocket and the dynamic nature of the interactions with surrounding residues. Such studies are invaluable for understanding the structural basis of the compound's potential biological activity and for guiding the design of more potent and selective analogues.

Theoretical Exploration of Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Beyond specific protein targets, the interaction of this compound with other biological macromolecules, such as nucleic acids, can also be explored theoretically. The planar structure of the coumarin ring suggests a potential for intercalation between the base pairs of DNA. researchgate.net The substituents on the coumarin ring would then be positioned in the major or minor groove, where they could interact with the DNA backbone or the edges of the base pairs.

Computational studies, such as molecular docking and quantum chemical calculations, can be used to model the interaction of the compound with DNA. These studies can predict the preferred binding mode (intercalation vs. groove binding) and the specific interactions that stabilize the complex. The bromo and chloro groups could potentially interact with the phosphate (B84403) backbone, while the cyano and methyl groups could form contacts within the grooves. Some coumarin derivatives have been shown to interact with RNA structures as well, suggesting another avenue for the potential biological activity of this compound. nih.gov

Advanced Applications and Future Research Perspectives for 6 Bromo 8 Chloro 3 Cyano 4 Methylcoumarin

Development as Molecular Probes for Advanced Imaging Techniques

The coumarin (B35378) scaffold is a privileged structure in the design of fluorescent probes for bioimaging and sensing applications. nih.gov The inherent fluorescence of the coumarin core can be finely tuned by the introduction of various substituents. Halogens and cyano groups, such as those in 6-bromo-8-chloro-3-cyano-4-methylcoumarin, play a crucial role in modulating the photophysical properties of the fluorophore.

The electron-withdrawing nature of the bromo, chloro, and cyano groups can enhance the photostability of the molecule. A structurally related isomer, 8-bromo-6-chloro-3-cyano-4-methylcoumarin (B3041613), is noted for its fluorescent properties and its utility in fluorescence microscopy for cellular imaging. smolecule.com This suggests that the 6-bromo-8-chloro isomer likely possesses similar fluorogenic characteristics, making it a candidate for developing new molecular probes.

The synthesis of coumarin-based fluorescent probes is a dynamic area of research, where modifications to the core structure allow for the detection of specific analytes or the imaging of particular cellular components. nih.govrsc.org For instance, derivatives are often designed to exhibit changes in fluorescence intensity or wavelength upon binding to metal ions or to visualize biological structures like lipid droplets. globethesis.com The presence of two distinct halogen atoms on the this compound backbone offers differential reactivity, allowing for the selective attachment of recognition moieties to create highly specific probes for advanced imaging techniques.

Role as a Versatile Intermediate in Complex Organic Synthesis

The this compound molecule is equipped with multiple reactive sites, making it a valuable intermediate for the synthesis of more complex organic molecules and heterocycles. smolecule.comevitachem.com The bromo and chloro substituents on the aromatic ring are prime locations for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). These reactions enable the introduction of a wide array of functional groups, extending the molecular architecture.

The cyano group at the C3 position is also a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in condensation reactions to form new heterocyclic rings fused to the coumarin core. evitachem.com Furthermore, the C4-methyl group in 3-cyano-4-methylcoumarins exhibits vinylogous reactivity, enabling reactions such as enantioselective Mannich-type additions to expand the molecular complexity at a position alpha to the pyrone ring. nih.gov

Research on analogous bromo-coumarins demonstrates their utility in building elaborate structures. For example, 3-bromo-4-methylcoumarin derivatives can be nitrated, followed by reduction of the nitro group to an amine, which can then be further functionalized to synthesize novel compounds with potential biological activity. mdpi.com This highlights the role of the halogenated coumarin framework as a robust platform for generating diverse molecular libraries.

Potential in Materials Science for Optoelectronic and Functional Materials

Coumarin derivatives are increasingly being investigated for their applications in materials science, particularly in the development of optoelectronic devices and functional materials. Their utility stems from their photochemical properties, which can be tailored through synthetic modification. mdpi.com Compounds from this family are used in applications such as dye-sensitized solar cells and as gain media in dye lasers. mdpi.com

The specific substitution pattern of this compound is advantageous for materials science applications. The electron-withdrawing cyano and halogen groups influence the molecule's electronic structure, affecting its absorption and emission spectra and enhancing its photostability. These properties are critical for the development of durable organic light-emitting diodes (OLEDs) and other optoelectronic components.

Furthermore, the halogen atoms provide a pathway for incorporating the coumarin chromophore into larger polymeric structures. nih.gov For instance, coumarin moieties have been integrated into polymer backbones to create pH-sensitive membranes and other functional materials. The ability to form π-extended systems by fusing the coumarin core with other aromatic units is an active area of research for creating materials with large two-photon absorption cross-sections, which are valuable for applications in two-photon excited fluorescence microscopy and photodynamic therapy. researchgate.net The title compound serves as an excellent precursor for such advanced materials.

Rational Design and Synthesis of Next-Generation Derivatives and Analogs with Tailored Properties

The rational design of new molecules based on the this compound scaffold focuses on optimizing its properties for specific applications. A primary goal is to synthesize derivatives with enhanced biological efficacy or superior photophysical characteristics. nih.govfrontiersin.org The introduction of halogen atoms is a well-established strategy in medicinal chemistry to increase a molecule's lipophilicity, which can improve its ability to penetrate cellular membranes. nih.gov

The synthesis of the core scaffold typically relies on established methods like the Knoevenagel condensation of a di-halogenated hydroxyacetophenone with a cyanoacetic acid derivative. Subsequent derivatization can target any of the functional groups present:

Halogen Modification: Selective cross-coupling reactions at either the bromo or chloro position could introduce new aryl, alkyl, or heterocyclic substituents.

Cyano Group Transformation: Conversion of the nitrile to an amine or carboxylic acid allows for the attachment of peptides, targeting ligands, or other functional moieties via amide bond formation.

Methyl Group Functionalization: The vinylogous reactivity of the C4-methyl group can be exploited to introduce side chains that modulate the compound's steric and electronic properties. nih.gov

By systematically modifying these positions, next-generation analogs can be designed with tailored fluorescence wavelengths, quantum yields, and specific affinities for biological targets or material interfaces.

Emerging Research Frontiers and Unexplored Reactivity in Halogenated Cyanocoumarins

The field of halogenated cyanocoumarins continues to evolve, with several emerging frontiers for research. A key area is the exploration of selective and regiocontrolled functionalization. Given the presence of two different halogens in this compound, developing synthetic methods that can selectively react at one site over the other (e.g., Suzuki coupling at the more reactive C-Br bond while leaving the C-Cl bond intact) is a significant challenge and an area of opportunity.

The unique electronic environment created by the convergence of multiple electron-withdrawing groups may lead to unexplored reactivity patterns. For example, this substitution could activate the coumarin ring system towards novel cycloaddition reactions or rearrangements, providing pathways to entirely new heterocyclic systems.

Another major frontier is the synthesis of π-expanded coumarins, where the halogenated coumarin serves as a building block. researchgate.net Annulation reactions that fuse additional aromatic rings onto the coumarin core can lead to materials with significantly red-shifted absorption and emission profiles, making them suitable for in vivo imaging where deeper tissue penetration is required. The interplay between the halogen and cyano functionalities in directing these complex cyclization reactions remains a fertile ground for discovery.

Q & A

Q. What are the critical steps in synthesizing 6-bromo-8-chloro-3-cyano-4-methylcoumarin, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves halogenation and substitution reactions. A reported method for analogous coumarins (e.g., 6-bromo-3-acetyl coumarin) uses 6-bromo salicylaldehyde as a precursor, reacted with ethyl acetoacetate in the presence of piperidine as a catalyst . Key steps include:

Bromination : Controlled bromination at the 6-position using N-bromosuccinimide (NBS) under anhydrous conditions.

Chlorination : Chlorine gas or sulfuryl chloride (SO₂Cl₂) at low temperatures (−10°C to 0°C) to avoid over-halogenation.

Cyanation : Substitution at the 3-position using CuCN/KCN in DMF at 80–100°C.

Optimization Tips :

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bromine/chlorine positions. For example, a structurally similar coumarin (6-bromo-3-(4′-chlorophenyl)-4-methylcoumarin) was resolved with an R-factor of 0.036 .

Spectroscopy :

- ¹H/¹³C NMR : Look for deshielded peaks at δ 6.8–7.5 ppm (aromatic protons) and δ 160–170 ppm (carbonyl carbons).

- MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 328.5 for C₁₂H₆BrClNO₂).

Elemental Analysis : Validate halogen content (Br: ~24.3%, Cl: ~10.7%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data for halogenated coumarins?

Methodological Answer: Discrepancies in NMR or IR data often arise from:

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃; DMSO may induce peak broadening.

- Tautomerism : Use variable-temperature NMR to identify keto-enol equilibria.

- Impurities : Employ preparative HPLC (C18 column, 70:30 MeOH:H₂O) to isolate isomers. For example, a 2022 study resolved positional isomers of bromo-chloro coumarins via retention time differences (ΔRT = 1.2 min) .

Q. How do electronic effects of the 3-cyano and 8-chloro substituents influence photophysical properties?

Methodological Answer: The 3-cyano group enhances electron-withdrawing capacity, red-shifting absorption maxima (λmax) by ~20 nm compared to non-cyano analogs. 8-Chloro introduces steric hindrance, reducing fluorescence quantum yield (ΦF) by 15–20% due to restricted π-conjugation. Experimental validation:

- UV-Vis : λmax ≈ 340 nm (ε = 12,500 M⁻¹cm⁻¹).

- Fluorescence : ΦF = 0.18 in ethanol vs. ΦF = 0.25 for 8-H analogs .

Q. What computational methods predict reactivity at the 4-methyl position for further functionalization?

Methodological Answer:

DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to map electrostatic potential (ESP) surfaces. The 4-methyl group shows low ESP (−0.05 e/Ų), favoring electrophilic attack.

MD Simulations : Simulate reaction trajectories (e.g., in GROMACS) to assess steric accessibility. For example, 4-methyl rotational barriers (~2.5 kcal/mol) permit functionalization without backbone distortion .

Key Research Challenges

- Synthetic Pitfalls : Over-bromination at the 5-position due to radical intermediates; mitigate using TEMPO as a scavenger.

- Crystallization Issues : Low solubility in polar solvents; use hexane/ethyl acetate gradients for recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.